REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.CCCCCC.[C:19]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])(=[O:21])[CH3:20].[C:27]([Si:31]([CH3:34])([CH3:33])Cl)([CH3:30])([CH3:29])[CH3:28]>O1CCCC1.CN(P(N(C)C)(N(C)C)=O)C>[C:23]([O:22][C:19]([O:21][Si:31]([C:27]([CH3:30])([CH3:29])[CH3:28])([CH3:34])[CH3:33])=[CH2:20])([CH3:26])([CH3:25])[CH3:24]
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Name
|
|
Quantity
|
58.2 g
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
58.1 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)(C)C
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Name
|
|
Quantity
|
81.6 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)[Si](Cl)(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
-70 °C
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Type
|
CUSTOM
|
Details
|
After stirring for 15 min the solution
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was added at −70° C. over 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
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Details
|
the reaction mixture was warmed to RT over ˜1 h
|
Duration
|
1 h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated by rotary evaporation (40° C./≧10 mbar)
|
Type
|
CUSTOM
|
Details
|
the honey-oily residue was partitioned between 1000 ml hexane and 1000 ml
|
Type
|
WASH
|
Details
|
The organic layer was washed with 10% brine (2×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
affording
|
Type
|
CUSTOM
|
Details
|
after removal of the solvent
|
Type
|
CUSTOM
|
Details
|
by rotary evaporation (40° C./≧10 mbar) 116.1 g bright yellow oil
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
DISTILLATION
|
Details
|
by vacuum distillation
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=C)O[Si](C)(C)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 106 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |